molecular formula C20H15ClN2O4S B3661268 2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

Cat. No.: B3661268
M. Wt: 414.9 g/mol
InChI Key: QYCRNMZTLHBBCS-UHFFFAOYSA-N
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Description

2-Chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxynaphthalene moiety, and a benzoic acid core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-({[(3-methoxynaphthalen-2-yl)formamido]methanethioyl}amino)benzoic acid shares structural similarities with other benzoic acid derivatives and naphthalene-based compounds.
  • Similar compounds include this compound analogs with different substituents on the naphthalene or benzoic acid moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-13-6-7-16(21)14(10-13)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCRNMZTLHBBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
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2-CHLORO-5-({[(3-METHOXYNAPHTHALEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

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